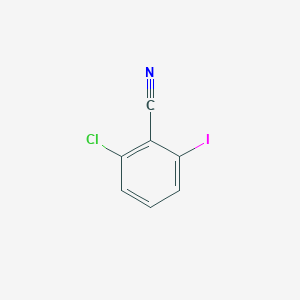

2-Chloro-6-iodobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-6-iodobenzonitrile and related compounds involves palladium-catalyzed annulation processes. For instance, derivatives of 2-iodobenzonitrile have been synthesized through palladium(0)-catalyzed annulation onto diarylacetylenes or bicyclic alkenes, yielding compounds like 2,3-diarylindenones and polycyclic aromatic ketones with good to excellent yields. This reaction demonstrates the addition of an organopalladium moiety to the carbon-nitrogen triple bond of a nitrile, showcasing the versatility of 2-iodobenzonitrile derivatives in organic synthesis (Pletnev, Tian, & Larock, 2002).

Molecular Structure Analysis

Studies on the effect of pressure on halogen bonding in 4-Iodobenzonitrile have revealed insights into the structural robustness and adaptability of such compounds under varying conditions. The crystal structure analysis under pressure shows the robust nature of the halogen bond, which shortens significantly under high pressure, indicating a potential for structural manipulation in benzonitriles for material science applications (Giordano et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzonitriles, including 2-Chloro-6-iodobenzonitrile, is highlighted in carbopalladation reactions and nitrosation processes. These reactions facilitate the synthesis of various functionalized compounds, such as 2-aminobenzonitriles, through regiospecific ortho-C-H-amination and ipso-cyanation, demonstrating the compound's utility in synthesizing biologically active molecules (Majhi & Ranu, 2016).

Physical Properties Analysis

The vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations provides insight into the physical properties of benzonitriles. Studies involving experimental and theoretical harmonic and anharmonic vibrational frequencies offer detailed information on the molecular structure, which is crucial for understanding the physical behavior of 2-Chloro-6-iodobenzonitrile (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

The study of bending properties in halobenzonitrile crystals, including those substituted with chlorine and bromine, reveals significant insights into the chemical properties of 2-Chloro-6-iodobenzonitrile. The analysis demonstrates the influence of halogen bonding on the mechanical flexibility of the crystals, highlighting the importance of molecular interactions in determining the chemical properties of such compounds (Veluthaparambath et al., 2022).

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Environmental Science

- Summary of the Application: 2-Chloro-6-iodobenzonitrile has been used in the study of photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) in industrial salty wastewater . CDNR is detrimental to the environment and human health due to its high toxicity and poor biodegradability .

- Methods of Application or Experimental Procedures: The experiment involved the use of borosilicate glass supported TiO2 prepared by a novel sol-gel route via a dip-coating method . The effects of reaction time, pH value, TiO2 dosage, CDNR concentration, and Cl− on the degradation efficiency of CDNR were investigated .

- Results or Outcomes: At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded in the presence of Cl− . This corresponded to a rate constant of 1.05 h−1, illustrating the feasibility of the photocatalytic degradation process .

Safety And Hazards

2-Chloro-6-iodobenzonitrile is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fumes/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-chloro-6-iodobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYWVDNGKVMKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347458 |

Source

|

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodobenzonitrile | |

CAS RN |

89642-53-5 |

Source

|

| Record name | 2-Chloro-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)